![molecular formula Cl3Sn- B1239737 Trichlorostannate(1-)](/img/structure/B1239737.png)
Trichlorostannate(1-)
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Description
Trichlorostannate(1-) is a tin coordination entity and a perchlorometallate anion.
Scientific Research Applications
Bonding and Back-bonding Properties
Trichlorostannate has been studied for its σ-donor and π-acceptor ligand properties in platinum complexes. It exhibits strong σ-donor and weak π-acceptor characteristics, similar to the cyano ligand. The tin-chlorine σ* orbitals are primarily responsible for back-bonding, with the 5d orbitals of tin playing no significant role. This suggests that the platinum-tin interaction is more donor-acceptor than covalent in nature (Papp, Kollár, & Kégl, 2017).
Synthesis of Neutral Palladium(II) Complexes
Trichlorostannate has been used in the preparation of neutral palladium(II) complexes, offering a simple and fast method for creating compounds with amines, phosphines, and diene ligands. This process allows for the synthesis of several new compounds in about 30 minutes (Noskowska, Śliwińska, & Duczmal, 2003).
Antimicrobial Properties and Controlled Release
Cetylpyridinium trichlorostannate (CPC-Sn) has shown potential as a broad-spectrum antimicrobial agent. It demonstrates extended-release properties in aqueous environments, highlighting its use in advanced functional materials (Teoman et al., 2021).
Group 4 Metal Complexes
Trichlorostannate has been utilized as a chelating tridentate ligand for group 4 metals. Its coordination with these metals leads to various tert-butoxides, indicating its utility in organometallic chemistry (Njua, Steiner, & Stahl, 2010).
Ionic Liquid Synthesis
Novel ionic liquids containing trichlorostannate anions have been synthesized for use in catalyzing the synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones. These ionic liquids show high catalytic activity and can be reused multiple times without significant loss of activity (Vafaee et al., 2021).
Alkylation in Organometallic Chemistry
Trichlorostannate is involved in the alkylation of heteroaromatic rings via Pd- or Ni-catalyzed cross-coupling processes, forming new C–C bonds and yielding various derivatives in moderate to high yields (Samaritani et al., 2005).
properties
Product Name |
Trichlorostannate(1-) |
---|---|
Molecular Formula |
Cl3Sn- |
Molecular Weight |
225.1 g/mol |
IUPAC Name |
trichlorostannanide |
InChI |
InChI=1S/3ClH.Sn/h3*1H;/q;;;+2/p-3 |
InChI Key |
HCWFRUHIOMLJCH-UHFFFAOYSA-K |
SMILES |
Cl[Sn-](Cl)Cl |
Canonical SMILES |
Cl[Sn-](Cl)Cl |
Origin of Product |
United States |
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